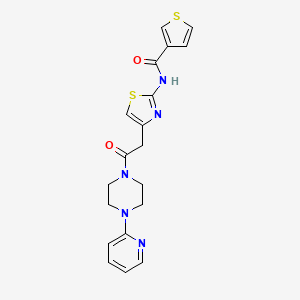![molecular formula C16H19N3O3S B3221916 N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1209225-36-4](/img/structure/B3221916.png)
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Vue d'ensemble
Description
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide, also known as DT-010, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of thiadiazole derivatives and has shown promising results in various research studies.
Mécanisme D'action
The mechanism of action of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is not fully understood, but it has been suggested that it may act through multiple pathways. N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide has been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in the regulation of inflammation and immune responses. It has also been reported to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of cellular energy metabolism and has been found to have anti-inflammatory and anti-tumor effects.
Biochemical and Physiological Effects:
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), and inhibit the expression of pro-inflammatory enzymes, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Additionally, N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide has been found to induce apoptosis in cancer cells and inhibit tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide has several advantages as a research tool. It is a stable compound that can be easily synthesized and purified. It has been extensively studied for its potential applications in scientific research, and its biological activities have been well characterized. However, there are also some limitations to using N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide in lab experiments. It has been reported to have low solubility in water, which may limit its use in certain experimental settings. Additionally, further studies are needed to fully understand the mechanism of action of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide and its potential side effects.
Orientations Futures
There are several future directions for research on N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide. One potential direction is to investigate its potential as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore its potential as a cancer therapy, either alone or in combination with other anti-cancer agents. Additionally, further studies are needed to fully understand the mechanism of action of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide and its potential side effects, as well as to optimize its synthesis and improve its solubility in water.
Conclusion:
In conclusion, N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide, or N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide, is a chemical compound that has shown promising results in various research studies. It has been found to have anti-inflammatory, anti-tumor, and anti-oxidant properties, and has potential applications in scientific research as a therapeutic agent for inflammatory diseases and cancer. While there are some limitations to using N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide in lab experiments, its stable nature and well-characterized biological activities make it a valuable research tool. Further studies are needed to fully understand its mechanism of action and potential applications in scientific research.
Applications De Recherche Scientifique
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide has been extensively studied for its potential applications in scientific research. It has been found to have various biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide has been shown to inhibit the production of inflammatory cytokines and reduce the expression of pro-inflammatory enzymes, indicating its potential as a therapeutic agent for inflammatory diseases. Additionally, N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide has been found to induce apoptosis in cancer cells and inhibit tumor growth, making it a potential candidate for cancer therapy.
Propriétés
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c20-15(11-4-5-13-14(8-11)19-23-18-13)17-9-12-10-21-16(22-12)6-2-1-3-7-16/h4-5,8,12H,1-3,6-7,9-10H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAMJAWQDCKWRSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CNC(=O)C3=CC4=NSN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



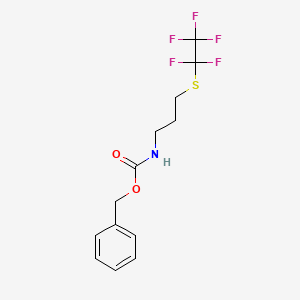




![6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine](/img/structure/B3221876.png)
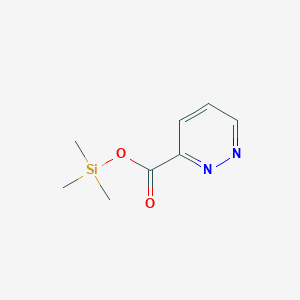
![2-(benzo[d]isoxazol-3-yl)-N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B3221888.png)
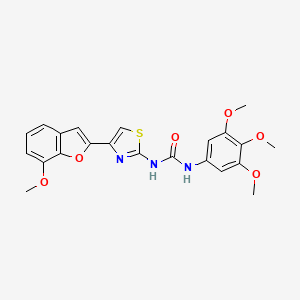
![N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3221893.png)
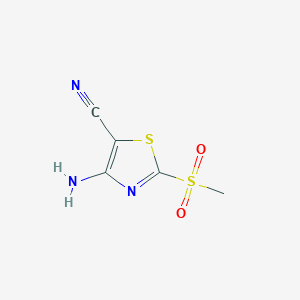
![2-methyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B3221905.png)
![2-{[(4-Fluorophenyl)methyl]amino}acetic acid hydrochloride](/img/structure/B3221914.png)
